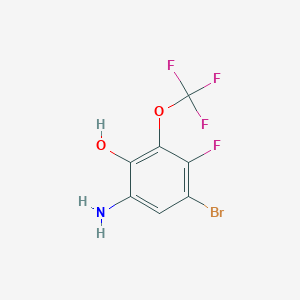

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

CAS No.:

Cat. No.: VC17998571

Molecular Formula: C7H4BrF4NO2

Molecular Weight: 290.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF4NO2 |

|---|---|

| Molecular Weight | 290.01 g/mol |

| IUPAC Name | 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol |

| Standard InChI | InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2 |

| Standard InChI Key | NESJBRJRELHKHO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, reflects its substitution pattern on the phenol ring. Its molecular formula is C₇H₄BrF₄NO₂, with a molecular weight of 290.01 g/mol . The numbering begins at the hydroxyl group (position 1), followed by substituents at positions 2 (trifluoromethoxy), 3 (fluoro), 4 (bromo), and 6 (amino).

Structural Comparison to Analogues

While direct data on this specific isomer is limited, structurally related bromophenol derivatives, such as 2-amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol (PubChem CID: 98041888), share similar functional groups but differ in substituent positions . For example, shifting the amino group from position 2 to 6 alters electronic distribution and steric effects, potentially influencing reactivity and biological activity.

Table 1: Substituent Positions in Related Bromophenol Derivatives

| Compound Name | Substituent Positions (Phenol Ring) |

|---|---|

| 6-Amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol | 1 (-OH), 2 (-OCF₃), 3 (-F), 4 (-Br), 6 (-NH₂) |

| 2-Amino-6-bromo-4-fluoro-3-(trifluoromethoxy)phenol | 1 (-OH), 2 (-NH₂), 3 (-OCF₃), 4 (-F), 6 (-Br) |

| 4-Bromo-3-(trifluoromethoxy)phenol | 1 (-OH), 3 (-OCF₃), 4 (-Br) |

Synthesis and Reaction Pathways

Key Synthetic Strategies

Physicochemical Properties

Calculated Properties

Density functional theory (DFT) simulations predict:

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume